molecular formula C16H11ClN2O4 B5822603 5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5822603
M. Wt: 330.72 g/mol
InChI Key: QGRHSUWKZZROKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDDO and is a derivative of oxadiazole. BDDO has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of BDDO is not fully understood, but studies have shown that it induces apoptosis in cancer cells by activating the mitochondrial pathway. BDDO has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. In addition, BDDO has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Biochemical and Physiological Effects
Studies have shown that BDDO has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit inflammation, and inhibit the replication of the hepatitis C virus. BDDO has also been shown to have antioxidant properties, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

BDDO has several advantages for lab experiments, including its high yield and purity, its ease of synthesis, and its versatility as a building block for the synthesis of various compounds. However, BDDO also has some limitations, including its low solubility in water, which may limit its use in biological assays.

Future Directions

There are many future directions for research on BDDO, including its potential use as an anticancer agent, anti-inflammatory agent, and antiviral agent. Further studies are needed to fully understand the mechanism of action of BDDO and its biochemical and physiological effects. In addition, future research could focus on improving the solubility of BDDO in water and developing new methods for its synthesis. Overall, BDDO has shown great promise as a versatile and potent chemical compound with many potential applications in various fields.

Synthesis Methods

BDDO can be synthesized using various methods, including the reaction of 4-chlorobenzyl alcohol with 2-amino-5-(1,3-benzodioxol-5-yl)1,3,4-oxadiazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-chlorobenzyl chloride with 2-amino-5-(1,3-benzodioxol-5-yl)1,3,4-oxadiazole in the presence of a base such as triethylamine. The yield of BDDO using these methods is high, and the purity of the compound can be improved using column chromatography.

Scientific Research Applications

BDDO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BDDO has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. BDDO has also been studied for its potential use as an anti-inflammatory and antiviral agent.
In material science, BDDO has been used as a building block for the synthesis of various polymers and materials, including liquid crystals and organic light-emitting diodes. BDDO has also been studied for its potential use in organic synthesis, with studies showing its ability to act as a versatile building block for the synthesis of various compounds.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yloxymethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c17-11-3-1-10(2-4-11)16-18-15(23-19-16)8-20-12-5-6-13-14(7-12)22-9-21-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRHSUWKZZROKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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